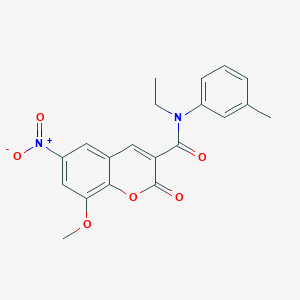
N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CDM-1 and is a derivative of the chromene family of compounds.
Scientific Research Applications
Antioxidant Activity
The compound N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is related to a group of compounds known as coumarins, which have been studied for their antioxidant activities. Specifically, certain synthesized coumarins were studied using methods like DPPH, hydrogen peroxide, and nitric oxide radical methods, and compared with the known antioxidant ascorbic acid. These compounds were synthesized from reactions involving coumarin derivatives, and their structures were proposed based on spectroscopic evidence (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Nonlinear Optical (NLO) Properties
N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide and its derivatives may also exhibit significant nonlinear optical (NLO) properties. A study investigating the NLO properties of similar compounds used density functional theory (DFT) and time-dependent DFT methods. The studied compounds showed promising potential as NLO materials, with their static first and second hyperpolarizabilities being significantly larger than those of the NLO prototypical molecule, para-nitroaniline (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).
Structural Characterization and Molecular Docking
Structural characterization of compounds closely related to N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide was performed to gain insight into their docking mechanisms. For instance, the molecular and supramolecular structures of certain N-phenyl-4-oxo-4H-2-chromone carboxamides were determined, revealing that in most secondary structures, the compounds exhibited strong intramolecular interactions and were more planar than expected (Gomes, Low, Cagide, Gaspar, Reis, & Borges, 2013).
properties
IUPAC Name |
N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-4-21(14-7-5-6-12(2)8-14)19(23)16-10-13-9-15(22(25)26)11-17(27-3)18(13)28-20(16)24/h5-11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMDHXWMOBBPIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-8-methoxy-N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394776.png)

![2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2394779.png)
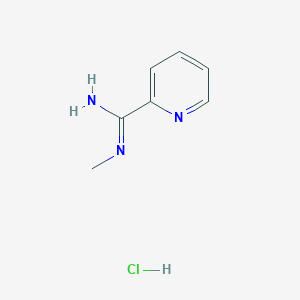
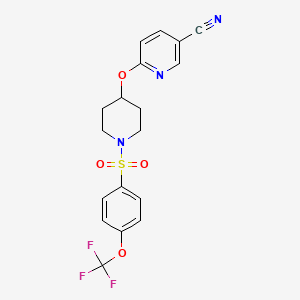
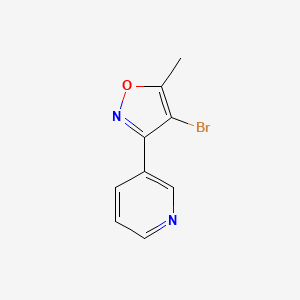

![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)

![Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2394789.png)
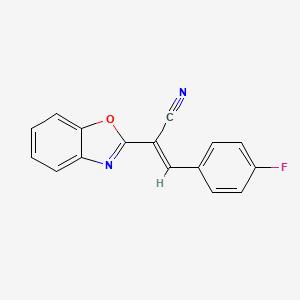

![2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2394798.png)
![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2394799.png)